The MAGE-4 peptide is sourced from the MAGE-A4 protein, which is part of a family of cancer/testis antigens. These antigens are typically expressed in various tumors but not in normal tissues, making them promising targets for cancer immunotherapy. The specific sequence GVYDGREHTV is recognized by T cells presenting the HLA-A*02:01 molecule, facilitating targeted immune responses against tumor cells expressing this antigen .
MAGE-4 (230-239) falls under the classification of tumor-associated antigens and is categorized as a peptide epitope. It is specifically recognized by cytotoxic T lymphocytes, which play a crucial role in adaptive immunity against cancer cells.
The synthesis of MAGE-4 (230-239) typically involves solid-phase peptide synthesis techniques. The process often utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for the stepwise assembly of amino acids into a peptide chain. Following synthesis, the peptides are purified using high-performance liquid chromatography to achieve a purity level exceeding 95% .
To create MAGE-4 (230-239), the following steps are generally involved:
The molecular structure of MAGE-4 (230-239) consists of a linear sequence of amino acids that folds into a conformation suitable for binding to Major Histocompatibility Complex class I molecules. The specific sequence GVYDGREHTV allows it to fit into the binding groove of HLA-A*02:01.
The molecular formula for MAGE-4 (230-239) can be derived from its amino acid composition, leading to its characterization as a small peptide with specific binding properties critical for T cell recognition .
MAGE-4 (230-239) participates in several biochemical interactions:
The binding affinity and specificity can be assessed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA), which measure how effectively T cells respond to the peptide-HLA complex .
The mechanism by which MAGE-4 (230-239) elicits an immune response involves several key steps:
Studies have shown that T cells activated by MAGE-4-specific peptides can effectively kill melanoma cells expressing this antigen, highlighting its potential as a therapeutic target .
MAGE-4 (230-239) is characterized as a small peptide with a molecular weight typically around 1,000 Da. It exists in a soluble form in physiological conditions and can be synthesized in various forms for experimental purposes.
The chemical properties include:
Relevant data indicate that modifications can enhance stability and immunogenicity .
MAGE-4 (230-239) has several significant applications in scientific research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4